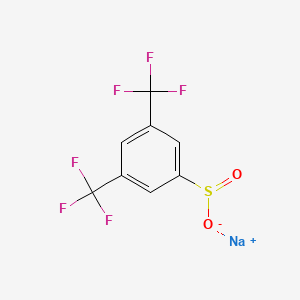

3,5-Bis(trifluoromethyl)benzenesulfinic acid sodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-Bis(trifluoromethyl)benzenesulfinic acid sodium salt is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of two trifluoromethyl groups attached to a benzene ring, along with a sulfinic acid group that is neutralized by a sodium ion. This compound is often used as an intermediate in organic synthesis and has significant applications in the pharmaceutical and chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(trifluoromethyl)benzenesulfinic acid sodium salt typically involves the bromination of 3,5-bis(trifluoromethyl)benzene, followed by the formation of the corresponding Grignard reagent. This Grignard reagent is then reacted with sulfur dioxide to form the sulfinic acid, which is subsequently neutralized with sodium hydroxide to yield the sodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to prevent the formation of by-products and to maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(trifluoromethyl)benzenesulfinic acid sodium salt undergoes various chemical reactions, including:

Oxidation: The sulfinic acid group can be oxidized to form sulfonic acids.

Reduction: The compound can be reduced to form the corresponding sulfides.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products Formed

Oxidation: 3,5-Bis(trifluoromethyl)benzenesulfonic acid.

Reduction: 3,5-Bis(trifluoromethyl)benzenesulfide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Bis(trifluoromethyl)benzenesulfinic acid sodium salt has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with fluorinated aromatic rings.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,5-Bis(trifluoromethyl)benzenesulfinic acid sodium salt involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, making it a valuable intermediate in the synthesis of bioactive molecules. The sulfinic acid group can participate in redox reactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

- 3,5-Bis(trifluoromethyl)benzoic acid

- 3,5-Bis(trifluoromethyl)benzyl alcohol

- 3,5-Bis(trifluoromethyl)benzene

Uniqueness

3,5-Bis(trifluoromethyl)benzenesulfinic acid sodium salt is unique due to the presence of both trifluoromethyl groups and a sulfinic acid group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a versatile compound in various applications .

Q & A

Basic Questions

Q. What characterization techniques are recommended for confirming the purity and structure of 3,5-bis(trifluoromethyl)benzenesulfinic acid sodium salt?

- Answer: Use nuclear magnetic resonance (NMR) spectroscopy, particularly 1H and 19F NMR, to confirm structural integrity. Quantitative NMR (qNMR) with internal standards like 3,5-bis(trifluoromethyl)benzoic acid ensures accurate quantification . Elemental analysis verifies purity, while mass spectrometry (MS) confirms molecular weight .

Q. How should researchers handle and store this compound to ensure stability?

- Answer: Store in airtight, light-resistant containers under an inert atmosphere (e.g., nitrogen or argon) at 2–8°C. Avoid exposure to moisture and high temperatures, as sodium sulfonates and sulfinates are hygroscopic and prone to decomposition under harsh conditions .

Q. What are the critical parameters for synthesizing sodium sulfinate derivatives like this compound?

- Answer: Key parameters include reaction temperature (reflux conditions are common), base selection (e.g., sodium hydroxide), and purification methods (recrystallization or chromatography). Optimizing these steps minimizes byproducts and enhances yield .

Advanced Questions

Q. How can this compound be applied as a reagent in cross-coupling reactions?

- Answer: It may act as a sulfinating agent or ligand in palladium-catalyzed reactions. For example, trifluoromethylphenylboronic acids (structurally related) participate in Suzuki-Miyaura couplings, suggesting potential for analogous sulfinate-mediated transformations . Mechanistic studies should evaluate its role in electron-deficient systems.

Q. What methodological considerations are essential for using this compound in radical-trapping studies?

- Answer: Design experiments using electron paramagnetic resonance (EPR) with spin-trapping agents. Control pH and solvent polarity to stabilize transient radicals. Note that nitrosobenzene sulfonates (e.g., 3,5-dibromo-4-nitrosobenzenesulfonate) are established radical traps, providing a framework for adapting protocols .

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

- Answer: Systematically vary experimental conditions (e.g., solvent, temperature, catalyst loading) and employ kinetic studies. For instance, discrepancies in sulfinate reactivity may arise from competing pathways (e.g., nucleophilic vs. redox behavior), requiring isotopic labeling or computational modeling to clarify mechanisms .

Q. What advanced applications exist for this compound in analytical chemistry?

- Answer: It serves as a qNMR reference material due to its distinct 19F signals and chemical stability. Calibrate using certified standards (e.g., NIST-traceable materials) and validate against orthogonal methods like high-performance liquid chromatography (HPLC) .

Q. How does the electronic influence of trifluoromethyl groups affect the compound’s reactivity in organic transformations?

- Answer: The electron-withdrawing trifluoromethyl groups enhance electrophilicity at the sulfinate group, facilitating nucleophilic substitutions. Comparative studies with non-fluorinated analogs (e.g., benzenesulfinic acid sodium salt) reveal accelerated reaction kinetics in fluorinated systems .

Q. Methodological Tables

Table 1: Key Analytical Parameters for Characterization

Table 2: Stability Optimization Guidelines

Properties

Molecular Formula |

C8H3F6NaO2S |

|---|---|

Molecular Weight |

300.16 g/mol |

IUPAC Name |

sodium;3,5-bis(trifluoromethyl)benzenesulfinate |

InChI |

InChI=1S/C8H4F6O2S.Na/c9-7(10,11)4-1-5(8(12,13)14)3-6(2-4)17(15)16;/h1-3H,(H,15,16);/q;+1/p-1 |

InChI Key |

AOAHGENMKUFVHL-UHFFFAOYSA-M |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)S(=O)[O-])C(F)(F)F.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.